molecular formula C10H20N2O B1425198 4-(Morpholin-4-yl)azepane CAS No. 858453-96-0

4-(Morpholin-4-yl)azepane

Cat. No. B1425198
CAS RN: 858453-96-0
M. Wt: 184.28 g/mol
InChI Key: GXTOUPLOWMLMMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied .


Molecular Structure Analysis

The molecular structure of “4-(Morpholin-4-yl)azepane” is represented by the linear formula C10H20N2O .


Chemical Reactions Analysis

In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .

Scientific Research Applications

Reactivity with Alcohols

4-(Morpholin-4-yl)azepane exhibits unique reactivity when combined with alcohols. A study found that its reaction under catalyst- and solvent-free conditions leads to the formation of various aminomethylsilyl derivatives. For instance, the reaction of 4-(silylmethyl)morpholine resulted in the formation of trimethoxyaminomethylsilane as a main product, alongside tetramethoxysilane and N-methylmorpholine as byproducts (Pypowski & Mojzych, 2021).

In Domino Assembly of Heterocycles

The compound plays a role in the selective synthesis of heterocycles, such as trifluoromethylated morpholines. A domino reaction of fluorinated α-bromoenones with β-amino alcohols has been used to synthesize morpholines and 1,4-oxazepanes, initiating with an aza-Michael reaction followed by intramolecular cyclization (Rulev et al., 2016).

In Synthesis of Novel Beta-Lactams

This compound has been used as a starting material for synthesizing novel beta-lactams. The asymmetric synthesis of various azetidin-2-ones, including those annulated with morpholine, has shown promising results. This synthesis pathway provides valuable starting materials for the development of bicyclic azetidin-2-ones (Van Brabandt et al., 2006).

In the Study of Morpholine Combustion

The combustion chemistry of morpholine, including its derivatives, has been extensively studied. Research focusing on morpholine as a model fuel highlights the formation of stable and radical intermediates and products in the combustion process. This research is crucial for understanding the emission of pollutants in the combustion of nitrogen-containing fuels (Lucassen et al., 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(azepan-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTOUPLOWMLMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858453-96-0
Record name 4-(morpholin-4-yl)azepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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